Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
Description
Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS: 946504-83-2) is a piperidine derivative featuring a hydroxyl group and a trifluoromethyl (-CF₃) substituent at the 4-position of the piperidine ring, with a benzyl ester moiety at the 1-carboxylate position. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s electron-withdrawing properties and metabolic stability, which can enhance binding affinity and pharmacokinetic profiles . Its molecular formula is C₁₄H₁₆F₃NO₃, with a molecular weight of 303.28 g/mol .
Properties
IUPAC Name |
benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c15-14(16,17)13(20)6-8-18(9-7-13)12(19)21-10-11-4-2-1-3-5-11/h1-5,20H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDWBYIBKZOBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Trifluoromethyl Group
A key step involves the reaction of piperidine derivatives with trifluoroacetic anhydride to introduce the trifluoroacetyl group at the 4-position of the piperidine ring. The process is typically carried out in a high boiling solvent such as toluene, xylene, or trimethylbenzene, with pyridine acting as an organic base to facilitate the reaction.
- The piperidine derivative is dissolved in the solvent.
- Trifluoroacetic anhydride is added dropwise at room temperature.
- The reaction mixture is cooled to 0°C and pyridine is added slowly.
- The mixture is then warmed to 40–60°C and stirred for 24–48 hours.
- Upon completion, water is added, and the mixture is warmed to 45–60°C for 1–4 hours to complete hydrolysis and conversion to the trifluoroacetyl substituted product.
This method yields 4-trifluoroacetyl piperidine derivatives, which are key intermediates for further functionalization.
Hydroxylation and Protection
The 4-trifluoroacetyl piperidine intermediate can be converted to the 4-hydroxy derivative by hydrolysis under mild basic conditions, often using potassium carbonate in methanol with added water. This step typically proceeds at room temperature for 2 hours, monitored by thin-layer chromatography.
Following hydroxylation, the nitrogen atom is protected by reaction with benzyl chloroformate (Cbz-Cl) or tert-butyl dicarbonate (Boc2O) to give the benzyl carbamate or tert-butyloxycarbonyl protected piperidine derivatives, respectively.
- The hydrolyzed product is treated with benzyl chloroformate or Boc2O.
- The reaction is carried out at room temperature for several hours.
- The product is isolated by extraction and purified by column chromatography.
This sequence ensures the formation of benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate with high purity.
Alternative Synthetic Routes
Other synthetic approaches involve the use of palladium-catalyzed cross-coupling reactions starting from 1-Boc-4-methylenepiperidine derivatives. Hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) followed by palladium-catalyzed coupling with brominated intermediates can build the benzylpiperidine scaffold. Deprotection with HCl in dioxane yields the free amine, which can then be functionalized to introduce the trifluoromethyl and hydroxyl groups as needed.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Trifluoroacetylation | Trifluoroacetic anhydride, pyridine | Toluene, xylene, MTBE | 0°C to 60°C | 24–48 h | Not specified | Slow addition, careful temperature control |
| Hydrolysis/hydroxylation | K2CO3, H2O | Methanol | Room temp | 2 h | Complete conversion | Monitored by TLC |
| Carbamate protection | Benzyl chloroformate or Boc2O | Methanol or EA | Room temp | 3 h | High | Purification by column chromatography |
| Cross-coupling (alternative) | Pd(PPh3)4, 9-BBN, brominated intermediates | Toluene, THF | 110–115°C | 18 h | 62–99 | Builds benzylpiperidine scaffold |
Analytical Data Supporting the Preparation
- ^19F NMR (400 MHz, CDCl3) shows a characteristic signal at approximately -77.37 ppm for the trifluoromethyl group.
- Mass spectrometry (ESI) confirms molecular ion peaks consistent with the expected molecular weight (e.g., calculated 271, found 272 [M+H]+).
- Additional peaks corresponding to hydrated or methanol adducts are observed (e.g., 290 [M+H+H2O]+, 304 [M+H+MeOH]+).
Summary of Key Research Findings
- The trifluoroacetylation step is critical and requires controlled addition of trifluoroacetic anhydride and base to achieve selective substitution.
- Hydrolysis under mild basic conditions efficiently converts the trifluoroacetyl group to the hydroxy substituent.
- Protection of the nitrogen with benzyl carbamate groups stabilizes the molecule for further synthetic manipulation.
- Alternative palladium-catalyzed cross-coupling methods provide versatile routes to the benzylpiperidine scaffold, enabling functional group diversity.
- The described methods yield compounds with high purity and well-characterized structural features, suitable for pharmaceutical applications targeting NMDA receptor modulation.
Chemical Reactions Analysis
Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including :
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to convert the ester group to an alcohol or to reduce the trifluoromethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Pharmaceutical Development
Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is being investigated for its potential as a lead compound in drug development. Its unique structure allows for modifications that can enhance biological activity.
Biological Activity:
Research indicates that this compound may interact with various biological targets, particularly in the modulation of neurotransmitter systems. Preliminary studies suggest potential applications in treating neurological disorders by acting as allosteric modulators of muscarinic acetylcholine receptors (mAChRs) .
| Target | Effect | Reference |
|---|---|---|
| M4 mAChR | Enhances receptor activity | |
| Enzymes | Potential inhibition in cancer pathways |
Anticancer Research
The compound has shown promise in anticancer studies, exhibiting antiproliferative effects against various cancer cell lines.
Case Study Findings:
In vitro tests have demonstrated significant growth inhibition in breast and ovarian cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 19.9 | Significant growth inhibition |
| MCF-7 (Breast) | 75.3 | Moderate growth inhibition |
| COV318 (Ovarian) | 50.0 | Notable antiproliferative effect |
| OVCAR-3 (Ovarian) | 92.0 | Significant growth inhibition |
These findings suggest that the compound may inhibit key enzymes involved in cancer cell proliferation, potentially offering new therapeutic avenues .
Neurological Applications
The compound's interaction with mAChRs positions it as a candidate for treating neurological disorders such as Alzheimer's disease.
Mechanism of Action:
Research indicates that it may enhance M4 receptor activity, potentially reversing symptoms associated with hyperdopaminergic states .
Industrial Applications
In addition to its pharmaceutical potential, this compound is also explored for industrial applications:
- Material Science : Used in the development of advanced materials such as polymers and coatings due to its unique chemical properties.
- Chemical Synthesis : Serves as an intermediate in the synthesis of more complex organic molecules, facilitating the creation of novel compounds with desirable properties .
Mechanism of Action
The mechanism of action of Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The hydroxyl and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences:
Trifluoromethyl vs.
LogP and Solubility :
Biological Activity
Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS: 946504-83-2) is a synthetic compound characterized by its unique trifluoromethyl and hydroxyl functional groups. These structural features significantly influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C14H16F3NO3
- Molar Mass : 303.28 g/mol
- Structural Features : The compound includes a piperidine ring with a hydroxyl group and a trifluoromethyl substituent, which enhance its reactivity and binding affinity to biological targets .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The trifluoromethyl group enhances the compound's binding affinity to enzymes, potentially acting as a reversible inhibitor. For instance, studies indicate that similar compounds exhibit inhibitory effects on enzymes involved in neurotransmitter metabolism, such as monoacylglycerol lipase (MAGL), which is crucial in the endocannabinoid system .
- Receptor Modulation : Preliminary investigations suggest that this compound may function as an allosteric modulator of muscarinic acetylcholine receptors, influencing neurotransmitter signaling pathways associated with cognitive functions .
Antiproliferative Effects
Recent studies have explored the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 19.9 | Inhibition of cell viability via MAGL inhibition |
| OVCAR-3 | 31.5 | Induction of apoptosis in cancer cells |
| COV318 | 43.9 | Disruption of lipid metabolism |
These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells .
Study on MAGL Inhibition
In a notable study, researchers synthesized derivatives of this compound to evaluate their effectiveness as MAGL inhibitors. The compound demonstrated competitive inhibition with an IC50 value of approximately 0.84 µM, highlighting its potential for therapeutic applications in treating conditions related to the endocannabinoid system .
Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. It was observed that this compound could mitigate oxidative stress-induced neuronal damage, suggesting its role in neuroprotection through modulation of signaling pathways associated with cell survival .
Q & A
Q. What are the recommended synthetic routes for Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves coupling a trifluoromethyl-substituted piperidine precursor with benzyl chloroformate under basic conditions. For example, analogous compounds like benzyl 4-oxo-piperidine derivatives are synthesized via reactions with benzyl chloroformate in dichloromethane using triethylamine to neutralize HCl byproducts . Optimization may include:
- Temperature control : Maintaining 0–25°C to minimize side reactions.
- Solvent selection : Dichloromethane or THF for solubility and inertness.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate pure product.
Variations in substituent positioning (e.g., hydroxyl vs. oxo groups) may require adjusting stoichiometry or reaction time .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- ¹H/¹³C NMR : Key signals include:
- Benzyl protons (δ 7.3–7.4 ppm, multiplet) .
- Piperidine ring protons (δ 1.2–4.2 ppm, depending on substitution).
- Hydroxyl protons (broad signal at δ 1.5–2.5 ppm, exchangeable with D₂O) .
- IR : Stretching vibrations for C=O (ester, ~1720 cm⁻¹) and O–H (hydroxyl, ~3400 cm⁻¹) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+Na]+) should match the calculated molecular weight (C₁₄H₁₆F₃NO₃: ~321.3 g/mol) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the piperidine ring?
The piperidine ring often adopts twisted boat or chair conformations depending on substituents. For example, in related compounds like Benzyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate, the ring exhibits a distorted boat conformation with puckering parameters (q, θ, φ) calculated using Cremer-Pople coordinates . Key steps:
Q. What computational methods are suitable for studying the compound’s reactivity in catalytic reactions?
- DFT calculations : Optimize transition states for nucleophilic substitutions (e.g., hydroxyl group reactions) using Gaussian or ORCA software .
- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
- Docking studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on trifluoromethyl group hydrophobicity .
Q. How can contradictory data on reaction yields or byproduct formation be systematically addressed?
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) to identify optimal conditions .
- LC-MS monitoring : Track intermediate formation (e.g., oxo-piperidine derivatives) to pinpoint side reactions .
- Isolation and characterization : Purify byproducts via preparative HPLC and analyze via NMR/MS to propose mechanistic pathways .
Notes
- Methodological focus : Emphasis on experimental design, data validation, and advanced analytical techniques.
- Safety compliance : Protocols align with OSHA and ACS guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
